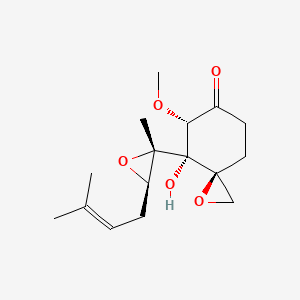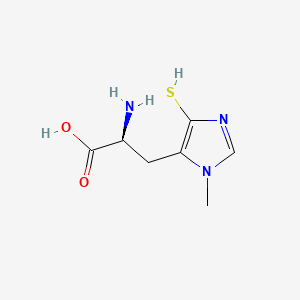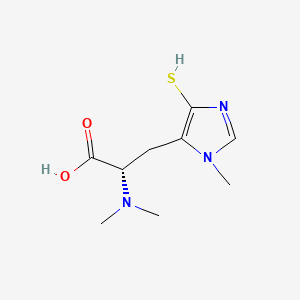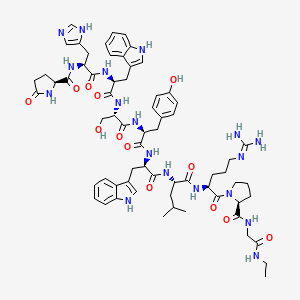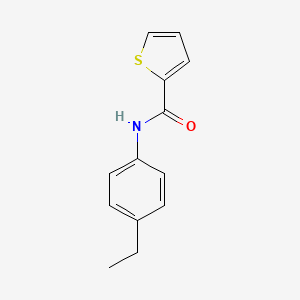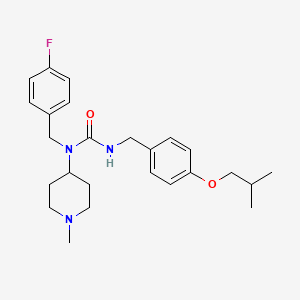
ピマバンセリン
概要
説明
ピマバンセリンは、ヌプラジッドというブランド名で販売されている非定型抗精神病薬です。主にパーキンソン病精神病に伴う幻覚や妄想の治療に使用されます。他の抗精神病薬とは異なり、ピマバンセリンはドーパミン受容体拮抗薬として作用しません。 代わりに、セロトニン5-HT2A受容体における逆アゴニストおよびアンタゴニストとして機能するため、そのクラスではユニークです .
製法
合成ルートと反応条件
ピマバンセリンは、さまざまな方法で合成することができます。 一般的な方法の1つは、4-ヒドロキシベンズアルデヒドを出発物質として使用する方法で、エーテル化、還元的アミノ化、尿素形成を含む一連の反応を経て最終生成物が得られます . 別の方法は、4-フルオロベンズアルデヒドと4-アミノ-1-メチルピペリジンを出発物質として使用する方法で、ジクロロメタンと酢酸の存在下で反応させ、その後、水素化ホウ素ナトリウムで還元します .
工業生産方法
ピマバンセリンの工業生産では、通常、収率と純度を高くするために合成ルートを最適化します。 たとえば、4-ヒドロキシベンズアルデヒドと(4-フルオロフェニル)メタナミンを出発物質とする実用的な合成ルートが開発されており、99.84%の純度と46%の総収率が達成されています . この方法は、穏やかな反応条件と安価な出発物質を使用するため、大規模生産に適しています。
科学的研究の応用
Pimavanserin has a wide range of scientific research applications, including:
Medicine: It is used to treat hallucinations and delusions in Parkinson’s disease psychosis and is being studied for other psychiatric disorders such as Alzheimer’s disease psychosis, schizophrenia, and major depressive disorder
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Industry: Pimavanserin’s production methods and optimization are studied to improve industrial-scale synthesis.
作用機序
ピマバンセリンは、セロトニン5-HT2A受容体において、高い結合親和性を有する逆アゴニストおよびアンタゴニストとして作用します。 また、セロトニン5-HT2C受容体に対する親和性も低い . 他の抗精神病薬とは異なり、ピマバンセリンはドーパミン受容体を遮断しないため、ドーパミン拮抗薬に一般的に関連する運動副作用を避けることができます . この化合物のセロトニン受容体に対する選択的な作用は、運動症状を悪化させることなく精神病を治療する有効性に寄与すると考えられています .
類似の化合物との比較
ピマバンセリンは、クロザピンなどの他の抗精神病薬と比較されます。
クロザピン: クロザピンとピマバンセリンはどちらもセロトニン受容体に作用しますが、クロザピンはドーパミン活性も著しく高い.
クエチアピン: クエチアピンは、ドーパミン受容体やセロトニン受容体など、より幅広い受容体プロファイルを有する別の非定型抗精神病薬です.
リスペリドン: リスペリドンは、ドーパミン受容体とセロトニン受容体の両方に作用しますが、ピマバンセリンはセロトニン受容体に対してより選択的です.
ピマバンセリンのユニークな点は、ドーパミン活性は著しくなく、セロトニン5-HT2A受容体に対して選択的な作用を持つことで、パーキンソン病精神病患者にとって貴重な選択肢となっています .
生化学分析
Biochemical Properties
Pimavanserin primarily acts as an antagonist and inverse agonist at serotonin 5HT2A receptors, with less potent actions at serotonin 5HT2C receptors . By binding to these receptors, pimavanserin modulates the serotonin signaling pathways, which are implicated in the pathophysiology of psychosis. The interaction with serotonin receptors helps to alleviate hallucinations and delusions without exacerbating motor symptoms in Parkinson’s disease patients .
Cellular Effects
Pimavanserin influences various cellular processes, particularly in neurons. By modulating serotonin 5HT2A and 5HT2C receptors, pimavanserin affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . This modulation helps to restore the balance between dopamine and serotonin systems in the brain, which is crucial for managing psychotic symptoms in Parkinson’s disease .
Molecular Mechanism
At the molecular level, pimavanserin exerts its effects by binding to serotonin 5HT2A receptors as an antagonist and inverse agonist . This binding inhibits the receptor’s activity, reducing the downstream signaling that contributes to psychotic symptoms. Additionally, pimavanserin’s interaction with serotonin 5HT2C receptors further modulates the serotonin system, enhancing its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, pimavanserin has demonstrated stability and sustained efficacy over time. Studies have shown that pimavanserin maintains its pharmacological activity without significant degradation, ensuring consistent therapeutic effects . Long-term studies in vitro and in vivo have indicated that pimavanserin continues to modulate serotonin receptors effectively, providing lasting relief from psychotic symptoms .
Dosage Effects in Animal Models
Animal model studies have revealed that the effects of pimavanserin vary with different dosages. At therapeutic doses, pimavanserin effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, some toxic effects have been observed, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
Pimavanserin is metabolized primarily in the liver, involving enzymes such as cytochrome P450 3A4 . The metabolic pathways of pimavanserin lead to the formation of various metabolites, which are then excreted from the body. The interaction with cytochrome P450 3A4 is crucial for the drug’s metabolism and clearance .
Transport and Distribution
Within cells and tissues, pimavanserin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the drug’s localization to target sites, ensuring its therapeutic efficacy. Pimavanserin’s distribution is essential for its action on serotonin receptors in the brain .
Subcellular Localization
Pimavanserin’s subcellular localization is primarily within the neuronal cells, where it interacts with serotonin receptors on the cell membrane . The drug’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective action on the intended receptors .
準備方法
Synthetic Routes and Reaction Conditions
Pimavanserin can be synthesized through various methods. One common method involves the use of 4-hydroxybenzaldehyde as a starting material, which undergoes a series of reactions including etherification, reductive amination, and urea formation to yield the final product . Another method starts with 4-fluorobenzaldehyde and 4-amino-1-methyl piperidine, which react in the presence of dichloromethane and acetic acid, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production of pimavanserin typically involves optimizing the synthetic routes to ensure high yield and purity. For example, a practical synthetic route starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine has been developed, achieving 99.84% purity and a 46% total yield . This method uses mild reaction conditions and inexpensive starting materials, making it suitable for large-scale production.
化学反応の分析
反応の種類
ピマバンセリンは、次のようなさまざまな化学反応を起こします。
酸化: ピマバンセリンは、特定の条件下で酸化して対応する酸化生成物を形成することができます。
還元: この化合物は、水素化ホウ素ナトリウムなどの試薬を使用して還元することができます。
置換: ピマバンセリンは、特にその芳香環を含む置換反応を起こす可能性があります。
一般的な試薬と条件
ピマバンセリンの合成と反応で使用される一般的な試薬には、以下が含まれます。
水素化ホウ素ナトリウム: 還元反応に使用されます。
ジクロロメタン: さまざまな反応の溶媒として使用されます。
酢酸: いくつかの反応の触媒として使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、中間体の還元的アミノ化により、ピマバンセリン自体が生成されます .
科学研究の応用
ピマバンセリンは、次のような幅広い科学研究の応用があります。
類似化合物との比較
Pimavanserin is compared with other antipsychotic compounds such as:
Clozapine: Both clozapine and pimavanserin act on serotonin receptors, but clozapine also has significant dopaminergic activity.
Quetiapine: Quetiapine is another atypical antipsychotic with a broader receptor profile, including dopamine and serotonin receptors.
Risperidone: Risperidone acts on both dopamine and serotonin receptors, unlike pimavanserin which is more selective for serotonin receptors.
Pimavanserin’s uniqueness lies in its selective action on serotonin 5-HT2A receptors without significant dopaminergic activity, making it a valuable option for patients with Parkinson’s disease psychosis .
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEWSXXUOLRFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990906 | |
| Record name | Pimavanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
604.2±55.0 | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Parkinson's disease psychosis (PDP) is a imbalance of serotonin and dopamine from disruption of the normal balance between the serotonergic and dopaminergic receptors and neurotransmitters in the brain. The mechanism by which pimavanserin treats hallucinations and delusions associated with Parkinson’s disease psychosis is not fully established. It is possible that pimavanserin acts via inverse agonist and antagonist activity at serotonin 5-HT2A receptors with limited effects on serotonin 5-HT2C receptors. Pimavanserin is an inverse agonist and antagonist of serotonin 5-HT2A receptors with high binding affinity, demonstrating low binding affinity to serotonin 5-HT2C receptors. In addition, this drug exhibits low affinity binding to sigma 1 receptors. Pimavanserin lacks activity at muscarinic, dopaminergic, adrenergic, and histaminergic receptors, preventing various undesirable effects typically associated with antipsychotics. | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
706779-91-1 | |
| Record name | Pimavanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706779-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimavanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706779911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimavanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMAVANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ963P0DIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
117-119 | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


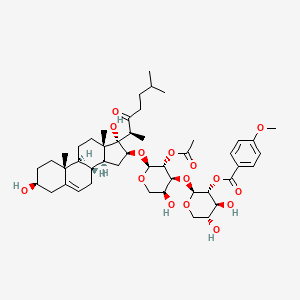
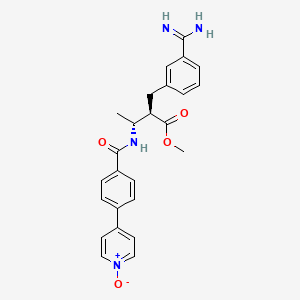

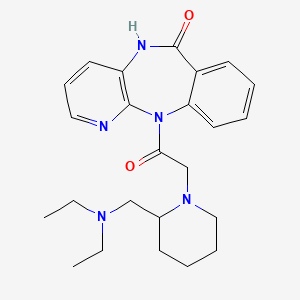
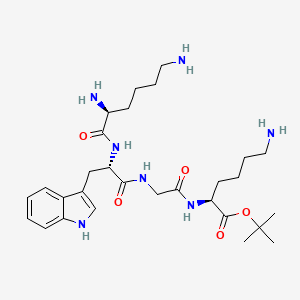
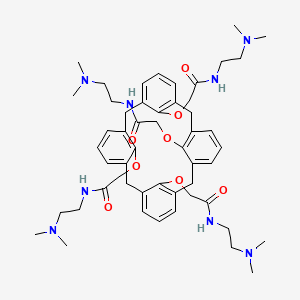
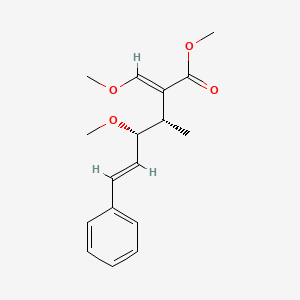
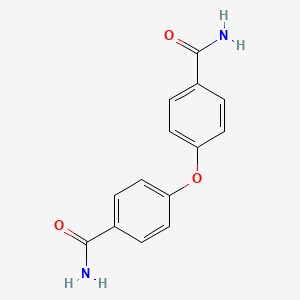
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)
